2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trichloromethyl group and an isoindole moiety. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of isoindole derivatives with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The trichloromethyl group and isoindole moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trichloro-3-buten-2-one: This compound shares the trichloromethyl group but differs in its overall structure and reactivity.
2-Amino-6-bromobenzonitrile: While structurally different, this compound is used in similar research applications.
Uniqueness
2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a trichloromethyl group and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
116253-87-3 |
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Molecular Formula |
C12H6Cl3NO3 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-(4,4,4-trichloro-3-oxobut-1-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H6Cl3NO3/c13-12(14,15)9(17)5-6-16-10(18)7-3-1-2-4-8(7)11(16)19/h1-6H |
InChI Key |
FXYFYCNSBCAZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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